molecular formula C24H23FN4S B2532274 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670271-02-0

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No. B2532274
CAS RN: 670271-02-0
M. Wt: 418.53
InChI Key: OZMUODWDWVRMHA-UHFFFAOYSA-N
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Description

The compound “4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of this compound or its analogues involves various chemical reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the replacement of the naphthalene moiety with the benzene moiety, the addition of chloride to the meta position of this benzene moiety, and the addition of the methyl group to the meta position or the ethyl or oxymethyl group to the para position of this benzene moiety .

Mechanism of Action

properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4S/c1-16-7-9-18(10-8-16)21-17(2)30-24-22(21)23(26-15-27-24)29-13-11-28(12-14-29)20-6-4-3-5-19(20)25/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMUODWDWVRMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine

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